molecular formula C11H10BrN3OS B586255 O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate CAS No. 842138-75-4

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate

Cat. No. B586255
CAS RN: 842138-75-4
M. Wt: 312.185
InChI Key: QOCIQAAGOLJLQI-UHFFFAOYSA-N
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Description

“O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate” is a synthetic chemical compound that belongs to the class of quinoxaline derivatives. It has a molecular formula of C11H10BrN3OS and a molecular weight of 312.19 . This compound is also known as "(5-Bromo-6-quinoxalinyl)carbamothioic Acid O-Ethyl Ester" .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • One-Pot Synthesis of Quinoxaline Derivatives : A study by Piltan et al. (2015) presents an efficient one-pot synthesis method for (1,2-dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives, highlighting the versatility of quinoxaline compounds in chemical synthesis. This process utilizes benzene-1,2-diamines, ethyl bromopyruvate, and CS2 in a four-component reaction, showcasing the compound's role in facilitating complex chemical transformations (Piltan et al., 2015).

  • Application in Heteroarylation Reactions : Research by Fu et al. (2012) explores the use of bromoquinoxaline derivatives in palladium-catalyzed direct arylation of heteroaromatics, providing a pathway to biheteroaryls. This study emphasizes the strategic use of ester groups to prevent dimer formation and enhance yield, demonstrating the compound's utility in creating complex heteroaromatic structures (Fu et al., 2012).

Biological Activities

  • Antibacterial and Antifungal Properties : Sharma et al. (2022) investigated the antibacterial and antifungal activities of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, highlighting the potential of bromoquinoxaline derivatives in developing new antimicrobial agents. This research underscores the drug-like nature of these compounds and their efficacy against certain bacterial and fungal strains (Sharma et al., 2022).

Material Science Applications

  • Fluorescent Brightening Agents : The work by Rangnekar and Shenoy (1987) explores the condensation of bromoisatin with aryl methyl ketones to produce bromoquinoline derivatives, which have potential applications as fluorescent brightening agents. This study showcases the adaptability of bromoquinoxaline derivatives in material science, specifically in enhancing the brightness and whiteness of textiles and paper products (Rangnekar & Shenoy, 1987).

properties

IUPAC Name

O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCIQAAGOLJLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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